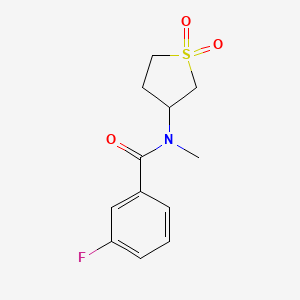

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound has been identified as a potent and selective GIRK1/2 activator .

Synthesis Analysis

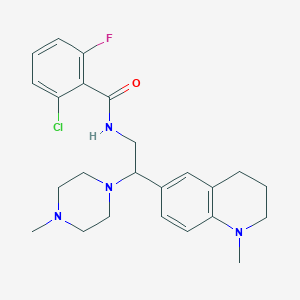

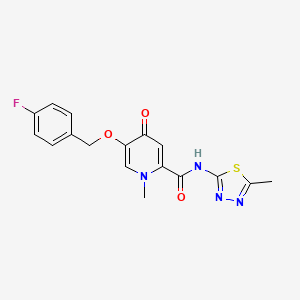

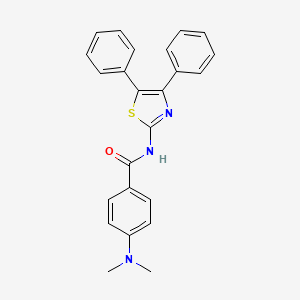

The synthesis of this compound involved the identification of a new ether-based scaffold, which was paired with a novel sulfone-based head group . This resulted in a new class of GIRK1/2 activators .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a fluoro group, and a methylbenzamide group . The exact structure would need to be determined through further analysis.Applications De Recherche Scientifique

Tumor Proliferation Imaging

A study evaluated the use of a cellular proliferative marker, closely related to the compound of interest, for imaging tumor proliferation via Positron Emission Tomography (PET) in patients with malignant neoplasms. The study demonstrated significant correlations between tumor uptake values and the proliferation marker Ki-67, suggesting the compound's potential in evaluating the proliferative status of solid tumors. This approach could offer a novel method for assessing tumor growth and response to treatment (Dehdashti et al., 2013).

Chemical Synthesis and Reactivity

Research into the synthesis and chemical reactivity of compounds structurally similar to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide" has produced notable advancements. For example, a study outlined a mild, iron-catalyzed method for the direct fluorination of benzylic, allylic, and unactivated C-H bonds, demonstrating broad substrate scope and functional group tolerance. This development could enhance the synthesis of fluorinated compounds, which are significant in pharmaceuticals and agrochemicals (Groendyke et al., 2016).

Receptor Interaction Studies

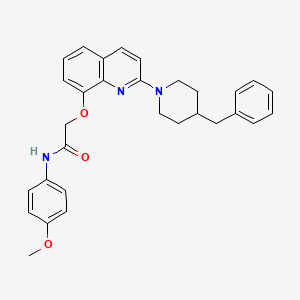

Another area of research involving related compounds focuses on their interactions with specific receptors, such as sigma-2 receptors, which are pertinent to understanding solid tumors' status. A study synthesized a series of fluorine-containing benzamide analogs to evaluate their potential as ligands for PET imaging of sigma-2 receptor status. Such research aids in the development of diagnostic tools for cancer and underscores the therapeutic potential of structurally related compounds (Tu et al., 2007).

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it enhances the flow of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, which reduces its excitability and results in an overall inhibitory effect on cell activity.

Pharmacokinetics

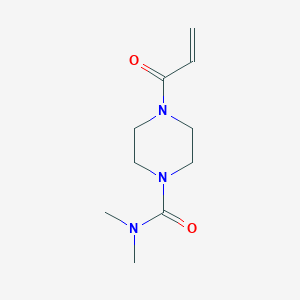

These studies have identified compounds with nanomolar potency as GIRK1/2 activators and improved metabolic stability over prototypical urea-based compounds .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTMQZDIVQSFSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)